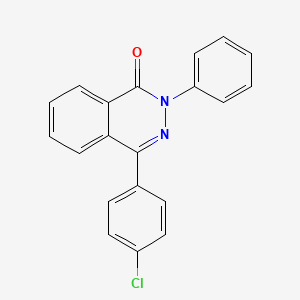

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBJEHARAXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384493 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-77-0 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone typically involves the construction of the phthalazinone core followed by substitution at the 4-position with a 4-chlorophenyl group and at the 2-position with a phenyl group. The key intermediates often include phthalazinone derivatives functionalized with ester or hydrazide groups, which are then cyclized or modified to yield the target compound.

Preparation via Hydrazine Hydrate Reflux of Ester Precursors

One of the primary methods involves refluxing a suitable ester precursor with hydrazine hydrate to form the phthalazinone ring system:

- Starting Material: 2-(Ethoxycarbonylpropyl)-4-(4-chlorophenyl)-(2H)-phthalazinone

- Reagent: Excess hydrazine hydrate (98%)

- Conditions: Reflux in ethanol or similar solvent for several hours (e.g., 4-6 hours)

- Outcome: Cyclization and formation of the phthalazinone ring with substitution at the 4-position by the 4-chlorophenyl group

- Yield: Good yields reported (exact yield depends on conditions, typically moderate to high)

This method is supported by the synthesis reported in, where refluxing the ester precursor with hydrazine hydrate yielded the desired compound efficiently.

Alkylation of Phthalazinone with Phenacyl Bromide

Another approach involves the alkylation of a phthalazinone derivative at the 2-position using phenacyl bromide:

- Starting Material: Phthalazinone derivative

- Reagents: Phenacyl bromide, potassium carbonate (base)

- Solvent: Dry acetone

- Conditions: Reflux for extended periods (e.g., 30 hours)

- Procedure: The phthalazinone nitrogen is alkylated by phenacyl bromide under basic conditions to introduce the 2-phenyl-2-oxoethyl substituent.

- Isolation: After reflux, the mixture is cooled, poured into water, and the product is crystallized from petroleum ether.

- Yield: Reported yields around 60-66% for similar derivatives.

This method is useful for introducing the phenyl group at the 2-position and can be adapted for the 4-(4-chlorophenyl) substituted phthalazinone.

Condensation of o-Benzoylbenzoic Acid Derivatives with Hydrazine Hydrate

A classical and convenient method to synthesize phthalazinone derivatives involves the condensation of o-benzoylbenzoic acid derivatives with hydrazine hydrate:

- Starting Material: 2-(4-chlorobenzoyl)benzoic acid or analogous substituted benzoylbenzoic acid

- Reagent: Hydrazine hydrate (98%)

- Solvent: Boiling ethanol or similar solvent

- Conditions: Reflux for several hours (e.g., 4 hours)

- Outcome: Cyclization to form the phthalazinone ring with the 4-(4-chlorophenyl) substituent

- Yield: Moderate to good yields (around 57% reported for similar compounds)

- Characterization: IR spectra show disappearance of hydroxy group and appearance of cyclic amide carbonyl band (~1660 cm^-1), NH group absorption (~3150 cm^-1), and molecular ion peaks consistent with the structure.

This method is well-documented and provides a straightforward route to phthalazinone derivatives with various substitutions.

Modification via Peptide Bond Formation and Hydrazide Intermediates

Further structural modifications of the phthalazinone core can be achieved by converting ester intermediates to hydrazides and then coupling with amines or amino acids:

- Starting Material: Ethyl 3-(4-chlorophenyl-1-oxophthalazin-2(1H)-yl)propanoate

- Step 1: Hydrazinolysis with hydrazine hydrate in ethanol under reflux to form hydrazide derivatives

- Step 2: Coupling hydrazides with amines or amino acid esters using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or azide coupling methods

- Outcome: Formation of N-alkylated or peptide bond-containing derivatives of phthalazinone, useful for biological activity enhancement

- Spectroscopic Evidence: Disappearance of ester signals and appearance of NHNH2 bands in IR (3290-3200 cm^-1), characteristic NMR shifts for hydrazide protons.

This approach allows for diversification of the phthalazinone scaffold beyond the basic this compound structure.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents/Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-(Ethoxycarbonylpropyl)-4-(4-chlorophenyl)phthalazinone | Hydrazine hydrate, reflux in ethanol | Cyclization via hydrazinolysis | Moderate to high | Efficient for phthalazinone ring formation |

| 2 | Phthalazinone derivative | Phenacyl bromide, K2CO3, reflux in acetone | N-alkylation at 2-position | ~60-66 | Introduces 2-phenyl substituent |

| 3 | 2-(4-chlorobenzoyl)benzoic acid | Hydrazine hydrate, reflux in ethanol | Condensation and cyclization | ~57 | Classical, straightforward method |

| 4 | Ethyl 3-(4-chlorophenyl-1-oxophthalazin-2-yl)propanoate | Hydrazine hydrate, DCC coupling agents | Hydrazide formation and coupling | Variable | Enables structural diversification |

Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectra consistently show characteristic amide carbonyl absorption around 1660-1700 cm^-1 and NH stretching bands near 3150 cm^-1.

- 1H NMR spectra reveal signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and hydrazide NH protons when applicable.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z ~340 for related compounds).

-

- Reported yields vary from moderate (around 57%) to good (up to 66%) depending on the method and substituents.

- Recrystallization from ethanol or petroleum ether is commonly used to purify products.

- Thin-layer chromatography (TLC) and melting point determination are used to assess purity and confirm identity.

-

- Reflux times range from 4 to 30 hours depending on the reaction type.

- Solvents such as ethanol, dry acetone, and pyridine are commonly employed.

- Bases like potassium carbonate facilitate alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone has been investigated for its potential as an anticancer agent. Research indicates that it inhibits topoisomerase enzymes, which are crucial for DNA replication and cell division. In vitro studies have shown promising results against various cancer cell lines.

-

Anticonvulsant Properties :

- A series of derivatives containing the phthalazinone moiety have been synthesized and evaluated for anticonvulsant activity. Studies using pentylenetetrazole-induced convulsions in mice demonstrated that certain derivatives exhibited significant anticonvulsant effects . Computer-aided drug design (CADD) studies further supported these findings by rationalizing structure-activity relationships (SAR) among the synthesized compounds .

- Antimicrobial Activity :

Biological Interactions

The mechanism of action of this compound involves its interaction with specific biological targets. It acts as an enzyme inhibitor by binding to active sites on target enzymes, disrupting biochemical pathways critical for cellular functions. This property underlies its potential therapeutic applications in treating diseases such as cancer and epilepsy .

Material Science

In addition to its medicinal applications, this compound serves as a building block in the synthesis of complex heterocyclic compounds. It is utilized in the development of novel materials and as a precursor for dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Key Observations :

- Position 2 : The phenyl group in the target compound introduces greater steric bulk compared to methyl (e.g., 4725-83-1) or azepane (e.g., azelastine) substituents. This may reduce solubility in polar solvents but enhance π-π stacking interactions .

Physicochemical Properties

| Property | This compound | 4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone | 2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone |

|---|---|---|---|

| Melting Point (°C) | Not reported | 147–148 | 195–196 |

| Predicted Boiling Point (°C) | ~419.7 (calculated) | 419.7 (calculated) | Not reported |

| Solubility | Likely low in water; moderate in organic solvents | Low in water; moderate in DMSO/ethanol | Higher solubility due to amino group |

| pKa | Not reported | -1.66 (predicted) | Not reported |

Key Observations :

Antifungal Activity

Antihypertensive and Vasodilator Effects

- Pyridazinone/Phthalazinone Derivatives: Derivatives with pyrrol-1-yl or arylidene groups (e.g., compounds 10–15 in ) showed notable activity due to electron-withdrawing substituents enhancing receptor binding .

- Target Compound : The absence of such groups may limit its utility in cardiovascular applications.

Pharmacological Relevance of Azelastine

- Azelastine HCl (C₂₂H₂₄ClN₃O·HCl) is a clinically approved antihistamine. Its 4-chlorobenzyl and azepane groups are critical for H1-receptor antagonism, a feature absent in the target compound .

Biological Activity

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a phthalazinone core, which is modified by the presence of a 4-chlorophenyl and a phenyl group, enhancing its chemical reactivity and potential therapeutic applications.

- Chemical Formula: CHClNO

- Molecular Weight: 272.72 g/mol

- CAS Number: 57709-77-0

Synthesis

The synthesis of this compound typically involves:

- Formation of 4-chlorobenzohydrazide : Reaction of 4-chlorobenzoyl chloride with hydrazine hydrate.

- Cyclization : The intermediate is then reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to yield the phthalazinone derivative.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly targeting topoisomerase enzymes crucial for DNA replication and cell division. This mechanism underlies its observed anticancer activity, disrupting normal cellular processes and promoting apoptosis in cancerous cells .

Antimicrobial Properties

Studies have demonstrated that derivatives of phthalazinones, including this compound, show promising antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Anticonvulsant Activity

A series of phthalazinone derivatives were synthesized and evaluated for anticonvulsant properties using a pentylenetetrazole-induced convulsion model in mice. Results indicated that certain derivatives exhibited significant anticonvulsant effects, positioning them as candidates for further pharmacological development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other phthalazinone derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial, Anticonvulsant |

| 4-(4-Chlorophenyl)-2-phenyl-1(2H)-naphthalenone | Structure | Antimicrobial |

| 4-(4-Chlorophenyl)-2-phenyl-1(2H)-indazolone | Structure | Anticancer |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various phthalazinone derivatives, including this compound, on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of topoisomerase II activity, leading to increased DNA damage and apoptosis.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, heating 4-(4-methoxyphenyl)phthalazinone with POCl₃/PCl₅ yields chloro-substituted derivatives, which can be further functionalized . Alternative routes employ Gabriel amine synthesis for asymmetric phthalazinone cores, enabling scalable production from cost-effective precursors like 4-chlorobenzamide .

Q. What are the key physicochemical properties of this compound?

Key properties include:

- Melting Point : ~225°C (similar to its hydrochloride salt form) .

- Solubility : Sparingly soluble in water and methanol; moderately soluble in DMSO or ethanol .

- Molecular Weight : 381.90 g/mol (base compound) .

- Stability : Stable under ambient conditions but sensitive to strong acids/bases due to the phthalazinone core .

Q. How is the structural conformation of this compound characterized in research settings?

Structural elucidation relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of phthalazinone derivatives?

Process optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15-minute microwave heating at 150°C for coupling reactions) .

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics .

- Catalysis : Sodium iodide (NaI) accelerates alkylation reactions by stabilizing transition states .

- Workflow Design : Recrystallization in ethanol improves purity (>99%) and particle size uniformity .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving phthalazinones?

Reactions with POCl₃/PCl₅ proceed via a two-step mechanism:

Activation : POCl₃ converts the phthalazinone’s carbonyl group into a chlorinated intermediate.

Substitution : PCl₅ facilitates displacement of the methoxy group by chlorine, forming 1-chlorophthalazine derivatives . Steric hindrance from the 4-chlorophenyl group directs regioselectivity, favoring substitution at the 2-position .

Q. How do structural modifications influence the antifungal activity of phthalazinone derivatives?

Structure-activity relationship (SAR) studies reveal:

- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration against Cryptococcus neoformans .

- Azepane Ring : The hexahydro-1-methyl-1H-azepin-4-yl moiety increases binding affinity to fungal cytochrome P450 enzymes .

- Methylation : Methyl groups at the 2-position reduce toxicity while maintaining potency (IC₅₀ = 2–8 µg/mL) .

Q. What analytical challenges arise in detecting impurities during phthalazinone synthesis?

Common impurities include:

- Byproducts : Benzoyldiazane (from incomplete coupling) and 1-benzoyl-2-azepane derivatives .

- Detection Methods :

- HPLC-MS : Identifies trace impurities (<0.1%) using reverse-phase columns and acetonitrile/water gradients .

- Titrimetry : Quantifies residual POCl₃/PCl₅ via back-titration with sodium hydroxide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.